

## Comparative Analysis of JX10's Antiinflammatory Properties in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of **JX10**, an investigational drug for acute ischemic stroke. **JX10**, formerly known as TMS-007, is a small molecule derived from the fungus Stachybotrys microspora and exhibits a dual mechanism of action: thrombolytic and anti-inflammatory.[1][2] This document will focus on its anti-inflammatory characteristics, comparing its mechanism and available data with other relevant therapeutic approaches for ischemic stroke.

# JX10: A Dual-Action Candidate for Acute Ischemic Stroke

**JX10** is a promising therapeutic agent that uniquely combines two critical functions for stroke treatment: breaking down blood clots and reducing inflammation.[1][2][3] Its thrombolytic effect is achieved by inducing a conformational change in plasminogen, which enhances its binding to fibrin and promotes the dissolution of clots.[1] This action is distinct from traditional thrombolytics like tissue plasminogen activator (tPA).[1]

The anti-inflammatory properties of **JX10** are attributed to its inhibition of soluble epoxide hydrolase (sEH).[1] This enzyme is a key regulator of inflammatory pathways, and its inhibition is a novel strategy for mitigating the inflammatory damage associated with ischemic stroke.



## Anti-inflammatory Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

The primary anti-inflammatory mechanism of **JX10** is the inhibition of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and neuroprotective effects. By inhibiting sEH, **JX10** increases the bioavailability of EETs, thereby suppressing neuroinflammation.

The signaling pathway is as follows:



Click to download full resolution via product page

**JX10**'s anti-inflammatory mechanism via sEH inhibition.

### **Comparative Performance of JX10**

Direct quantitative data from preclinical studies on the specific effects of **JX10** on inflammatory biomarkers such as cytokines and chemokines in brain tissue is not extensively available in the public domain. The Phase 2a clinical trial of **JX10** reported that systemic pharmacodynamic markers of inflammation were not significantly affected by the treatment.[1] This may suggest a more localized anti-inflammatory effect within the brain tissue that is not readily detected in peripheral blood.



However, the clinical outcomes from the Phase 2a trial provide indirect evidence of its beneficial effects, which may be partly attributable to its anti-inflammatory properties.

# Clinical Efficacy of JX10 in Acute Ischemic Stroke (Phase 2a Trial)

A randomized, double-blind, placebo-controlled, dose-escalation Phase 2a study was conducted in Japan with patients who had an acute ischemic stroke and were ineligible for tPA or thrombectomy.[4]

| Outcome Measure                                   | JX10 (Combined Doses) | Placebo      | p-value |
|---------------------------------------------------|-----------------------|--------------|---------|
| Excellent Functional Outcome (mRS 0-1 at 90 days) | 40.4% (21/52)         | 18.4% (7/38) | 0.03    |
| Symptomatic Intracranial Hemorrhage (sICH)        | 0% (0/52)             | 2.6% (1/38)  | 0.42    |

Data sourced from the Phase 2a clinical trial of **JX10** (formerly TMS-007).[4]

These results demonstrate a significantly better functional outcome for patients treated with **JX10** compared to placebo, with a favorable safety profile regarding intracranial hemorrhage. [4]

# Comparison with Other Anti-inflammatory Strategies for Ischemic Stroke

Due to the lack of specific preclinical data on **JX10**'s impact on inflammatory biomarkers, a direct quantitative comparison is challenging. Instead, a comparison of its mechanism of action with other anti-inflammatory approaches is presented.



| Therapeutic Agent/Class                               | Primary Anti-inflammatory<br>Mechanism                                                       | Relevance in Ischemic<br>Stroke                                                                                         |  |
|-------------------------------------------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|--|
| JX10                                                  | Soluble Epoxide Hydrolase (sEH) Inhibition                                                   | Investigational. Increases anti-<br>inflammatory EETs, potentially<br>reducing neuroinflammation.                       |  |
| Tissue Plasminogen Activator (tPA)                    | Primarily thrombolytic. May have secondary pro- or anti-inflammatory effects.                | Standard of care for thrombolysis. Its direct anti-inflammatory role is complex and not its primary therapeutic target. |  |
| Non-steroidal Anti-<br>inflammatory Drugs (NSAIDs)    | Cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis.                           | Generally not recommended in acute ischemic stroke due to an increased risk of hemorrhagic conversion.                  |  |
| Minocycline                                           | Inhibition of microglial activation and suppression of pro-inflammatory cytokine production. | Investigational. Has shown neuroprotective effects in preclinical models.                                               |  |
| Anti-cytokine therapies (e.g., anti-IL-1, anti-TNF-α) | Neutralization of specific pro-<br>inflammatory cytokines.                                   | Investigational. Mixed results in clinical trials for stroke.                                                           |  |

# Expected Anti-inflammatory Effects of sEH Inhibition (Based on Preclinical Data of a Similar sEH Inhibitor)

To illustrate the potential quantitative anti-inflammatory effects of sEH inhibition, preclinical data from a study on AUDA, another selective sEH inhibitor, in a rat model of middle cerebral artery occlusion (MCAO) is presented below. It is important to note that this data is not for **JX10** but for a compound with a similar mechanism of action.



| Inflammatory Biomarker (mRNA expression in ischemic cortex) | MCAO + Vehicle | MCAO + AUDA | Fold Change |
|-------------------------------------------------------------|----------------|-------------|-------------|
| Pro-inflammatory                                            |                |             |             |
| IL-1β                                                       | ~3.5           | ~1.5        | ↓ ~2.3x     |
| IL-6                                                        | ~4.0           | ~2.0        | ↓ ~2.0x     |
| iNOS                                                        | ~3.0           | ~1.0        | ↓ ~3.0x     |
| MCP-1                                                       | ~2.5           | ~1.0        | ↓ ~2.5x     |
| MMP-9                                                       | ~2.0           | ~0.5        | ↓ ~4.0x     |
| Anti-inflammatory                                           |                |             |             |
| IL-10                                                       | ~1.0           | ~2.5        | ↑ ~2.5x     |

Data is illustrative and based on graphical representations from Yeh et al., 2019, investigating the sEH inhibitor AUDA in a rat MCAO model.

This data suggests that sEH inhibition can lead to a significant reduction in key proinflammatory mediators and an increase in anti-inflammatory cytokines in the ischemic brain tissue.

#### **Experimental Protocols**

A detailed methodology for a representative preclinical stroke model is provided below.

#### Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used experimental model to mimic ischemic stroke in humans.

Objective: To induce a focal cerebral ischemia to study the pathophysiology of stroke and evaluate the efficacy of neuroprotective agents.

Materials:



- Male Sprague-Dawley or Wistar rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Surgical microscope
- Microvascular clips
- 4-0 nylon suture with a silicone-coated tip
- Laser Doppler flowmeter

#### Procedure:

- Anesthesia and Surgical Preparation:
  - Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N<sub>2</sub>O and O<sub>2</sub>.
  - Maintain the body temperature at 37°C using a heating pad.
  - Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Occlusion of the Middle Cerebral Artery (MCA):
  - Carefully dissect the arteries to free them from the surrounding tissue.
  - Ligate the CCA proximally and the ECA distally.
  - Insert a 4-0 nylon suture with a silicone-coated tip into the ICA through the ECA stump.
  - Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA.
  - Monitor the cerebral blood flow using a laser Doppler flowmeter to confirm successful occlusion (a drop of >80% is typically required).
- Reperfusion (for transient MCAO models):



- After the desired period of occlusion (e.g., 60 or 90 minutes), gently withdraw the suture to allow for reperfusion.
- Wound Closure and Post-operative Care:
  - Close the incision in layers.
  - Discontinue anesthesia and allow the animal to recover.
  - Provide post-operative care, including hydration and pain management as needed.
- Assessment of Infarct Volume and Neurological Deficits:
  - At a predetermined time point (e.g., 24 or 48 hours) after MCAO, euthanize the animal.
  - Harvest the brain and slice it into coronal sections.
  - Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue is red).
  - Quantify the infarct volume using image analysis software.
  - Neurological deficits can be assessed before euthanasia using a standardized scoring system (e.g., Bederson's scale).





Click to download full resolution via product page

Workflow for the MCAO experimental model.

#### Conclusion

**JX10** represents a novel, dual-action therapeutic candidate for acute ischemic stroke, with a unique anti-inflammatory mechanism centered on the inhibition of soluble epoxide hydrolase. While direct quantitative data on its specific effects on inflammatory biomarkers in preclinical stroke models is limited in publicly available literature, the significant improvement in functional



outcomes in a Phase 2a clinical trial suggests a meaningful therapeutic benefit.[4] Its antiinflammatory action, combined with its thrombolytic properties, positions **JX10** as a potentially valuable treatment option, warranting further investigation in larger clinical trials. The sEH inhibition pathway is a promising target for mitigating the damaging neuroinflammation that follows an ischemic event.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. JX10 for Stroke · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Anti-Inflammatory Thrombolytic JX10 (TMS-007) in Late Presentation of Acute Ischemic Stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of JX10's Anti-inflammatory Properties in Ischemic Stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614656#comparative-analysis-of-jx10-s-anti-inflammatory-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com